(3-Ethyloxetan-3-yl)methanethiol
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Overview
Description
(3-Ethyloxetan-3-yl)methanethiol is a useful research compound. Its molecular formula is C6H12OS and its molecular weight is 132.22. The purity is usually 95%.
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Scientific Research Applications
Catalytic Processes and Desulfurization
- Studies have demonstrated the reaction of methanethiol on ZnO and Cs promoted ZnO surfaces, shedding light on the chemistry associated with the desulfurization of thiols on catalytically relevant oxide surfaces. The reaction results in selective production of carbon monoxide, methane, and other compounds, providing insights into the desulfurization process and the role of cesium in promoting C–S bond cleavage (Dvorak, Jirsák, & Rodríguez, 2001).
Adsorption Studies
- Investigations into the adsorption of methanethiolate on Au(111) surfaces have been conducted at a single-molecule level using low-temperature scanning tunneling microscopy (LT-STM) and density functional theory (DFT). These studies provide valuable information on the chemisorptive bonding and adsorption sites of methanethiolate, contributing to our understanding of surface chemistry and potential applications in sensing and catalysis (Maksymovych, Sorescu, & Yates, 2006).
Chemical Synthesis
- Research on the conversion of methanethiol to olefins over HSSZ-13 zeolite has been reported, presenting a methanethiol-to-olefins (MtTO) chemistry analogous to methanol-to-olefins (MTO). This discovery opens up new pathways for chemical synthesis, highlighting the potential of methanethiol as a precursor for the production of valuable chemical products (Yu et al., 2021).
Material Science and Polymer Chemistry
- In material science, the synthesis of oxetanil for cationic curing monomers has been explored. This research involves the reaction of 3-hydroxymethyl-3-ethyloxetane with various reagents, leading to the development of new materials with potential applications in coatings, adhesives, and other polymer-based technologies (Gao-feng, 2010).
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of polymers , suggesting that its targets could be the monomers or initiators involved in polymerization reactions.
Mode of Action
(3-Ethyloxetan-3-yl)methanethiol is used in photopolymerization processes It’s likely that this compound interacts with its targets (monomers or initiators) through a process of covalent bonding, leading to the formation of a polymer
Biochemical Pathways
Given its role in photopolymerization, it can be inferred that this compound plays a role in the chemical reactions leading to the formation of polymers . The downstream effects of these reactions would be the creation of a polymer structure with desired properties.
Result of Action
The result of the action of this compound is the formation of polymers with desired properties . This is achieved through its role in photopolymerization processes, where it contributes to the formation of a stable front .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the presence of light (given its role in photopolymerization), temperature, and the presence of other chemicals in the reaction mixture . .
Properties
IUPAC Name |
(3-ethyloxetan-3-yl)methanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-2-6(5-8)3-7-4-6/h8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWAVKFMGAEVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.